molecular formula C24H32O4 B13826315 Guanosine 3'-O-Tetraisopropyldisiloxyanyl Ether

Guanosine 3'-O-Tetraisopropyldisiloxyanyl Ether

Cat. No.: B13826315
M. Wt: 384.5 g/mol
InChI Key: XTZUNKVZLDGOEJ-IWTZENRLSA-N
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Description

Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether is a synthetic derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is primarily used in scientific research and has unique properties that make it valuable for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether typically involves the protection of the hydroxyl groups of guanosine. The process begins with the reaction of guanosine with tetraisopropyldisiloxane in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing efficient purification methods to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The ether group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies related to nucleoside analogs and their biological activities.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether involves its interaction with various molecular targets and pathways. It can modulate adenosine receptors, influencing signal transduction pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors involved in purine metabolism, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Guanosine: The parent nucleoside, involved in numerous biological processes.

    Guanosine Monophosphate: A phosphorylated derivative with distinct biological functions.

    Guanosine Diphosphate: Another phosphorylated form with roles in cellular metabolism.

Uniqueness

Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether is unique due to its specific ether protection, which enhances its stability and allows for targeted modifications. This makes it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C24H32O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20,22-23H,3-5,8-12,14H2,1-2H3/t17-,18+,20+,22-,23?,24-/m0/s1

InChI Key

XTZUNKVZLDGOEJ-IWTZENRLSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC

Origin of Product

United States

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